2-Bromo-5-(4-methoxyphenyl)thiophene
Overview
Description
2-Bromo-5-(4-methoxyphenyl)thiophene is a chemical compound with the molecular formula C11H9BrOS . It is a white to yellow solid and is used in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of 2-Bromo-5-(4-methoxyphenyl)thiophene involves the Sonogashira cross-coupling reaction . This reaction involves the coupling of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl-2-(methylsulfanyl)benzene to form 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(4-methoxyphenyl)thiophene is represented by the linear formula C11H9BrOS . The InChI code for this compound is 1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 .Chemical Reactions Analysis
The compound undergoes electrophilic cyclization when reacted with iodine, resulting in the formation of 3-iodo-2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene . Further reactions such as Stille and Sonogashira coupling can lead to the formation of new 3-substituted 2-[5-(4-methoxyphenyl)thiophen-2-yl]-1-benzothiophene derivatives .Physical And Chemical Properties Analysis
2-Bromo-5-(4-methoxyphenyl)thiophene is a white to yellow solid . It has a molecular weight of 269.16 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications
Synthesis and Properties
2-Bromo-5-(4-methoxyphenyl)thiophene has been utilized in various synthesis processes. For instance, it served as a precursor in the creation of novel benzothiophene derivatives through cyclization reactions, indicating potential pharmacological interest (Hama, Algso, Kavak, & Kıvrak, 2020). Additionally, this compound has been involved in the synthesis of thiophene derivatives with applications as photostabilizers for rigid poly(vinyl chloride), demonstrating its utility in material science (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Electrochemical and Optical Properties
Research has shown that derivatives of 2-Bromo-5-(4-methoxyphenyl)thiophene can be used in the development of materials with unique electrochemical and optical properties. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from a related compound has been explored for potential device applications due to its favorable properties such as lower oxidation potential and stable conducting state (Cihaner & Önal, 2007).
Molecular Electronics
In the field of molecular electronics, derivatives of this compound have been used as building blocks for the synthesis of various molecular wires, demonstrating its significance in the development of new electronic materials (Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, & Nielsen, 2005).
Pharmacological Potential
Some studies have investigated the pharmacological aspects of derivatives of 2-Bromo-5-(4-methoxyphenyl)thiophene. For instance, the selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction has been reported, along with an exploration of its pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Corrosion Inhibition
The compound has also shown potential in the field of corrosion inhibition. A study reported the synthesis and characterization of a novel triazole-based compound involving 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and its application in corrosion inhibition of mild steel (Al-amiery, Shaker, Kadhum, & Takriff, 2020).
Future Directions
properties
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)10-6-7-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXMXIBBDYMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358525 | |
Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(4-methoxyphenyl)thiophene | |
CAS RN |
54095-24-8 | |
Record name | 2-bromo-5-(4-methoxyphenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70358525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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